2-chloro-N-(4-methoxybenzenesulfonyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methoxybenzenesulfonyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of sulfonylpyridine derivatives. This compound is characterized by the presence of a chloro group, a methoxybenzenesulfonyl group, and a pyridine carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxybenzenesulfonyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxybenzenesulfonyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted pyridine-4-carboxamides.
Oxidation Reactions: Formation of 2-chloro-N-(4-hydroxybenzenesulfonyl)pyridine-4-carboxamide.
Reduction Reactions: Formation of 2-chloro-N-(4-methylsulfanylbenzenesulfonyl)pyridine-4-carboxamide.
Scientific Research Applications
2-chloro-N-(4-methoxybenzenesulfonyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxybenzenesulfonyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-hydroxybenzenesulfonyl)pyridine-4-carboxamide
- 2-chloro-N-(4-methylsulfanylbenzenesulfonyl)pyridine-4-carboxamide
- 2-chloro-N-(4-nitrobenzenesulfonyl)pyridine-4-carboxamide
Uniqueness
2-chloro-N-(4-methoxybenzenesulfonyl)pyridine-4-carboxamide is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
113823-99-7 |
---|---|
Molecular Formula |
C13H11ClN2O4S |
Molecular Weight |
326.76 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-10-2-4-11(5-3-10)21(18,19)16-13(17)9-6-7-15-12(14)8-9/h2-8H,1H3,(H,16,17) |
InChI Key |
LKWYSARZFNVHPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.